1-Chloro-2,4-dibromo-3,6-difluorobenzene

DFT Calculations Thermochemistry Isomer Stability

This polyhalogenated benzene features a unique 1,3-dibromo-4-chloro-2,5-difluoro pattern, offering predictable chemoselectivity for sequential cross-coupling. Unlike uncontrolled isomeric mixtures, its defined regiochemistry ensures consistent yields in synthesizing fluorinated drug scaffolds or advanced materials. Procure this specific intermediate for reliable SAR exploration and patentable NCE development.

Molecular Formula C6HBr2ClF2
Molecular Weight 306.33 g/mol
CAS No. 1000577-83-2
Cat. No. B3344985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,4-dibromo-3,6-difluorobenzene
CAS1000577-83-2
Molecular FormulaC6HBr2ClF2
Molecular Weight306.33 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)Br)Cl)F
InChIInChI=1S/C6HBr2ClF2/c7-2-1-3(10)5(9)4(8)6(2)11/h1H
InChIKeyYESWCYILHSPCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,4-dibromo-3,6-difluorobenzene (CAS 1000577-83-2): A Regiospecific Polyhalogenated Aromatic Building Block


1-Chloro-2,4-dibromo-3,6-difluorobenzene (CAS 1000577-83-2) is a polyhalogenated benzene derivative with the molecular formula C6HBr2ClF2 and a molecular weight of 306.33 g/mol [1]. It features a specific 1,3-dibromo-4-chloro-2,5-difluoro substitution pattern, which distinguishes it from other isomeric or mixed-halogen analogs [1]. This compound is primarily utilized as a versatile synthetic intermediate in organic chemistry, particularly for the construction of complex molecular architectures via sequential cross-coupling reactions enabled by its distinct halogen array .

Why 1-Chloro-2,4-dibromo-3,6-difluorobenzene Cannot Be Replaced by Generic Halobenzene Analogs


The precise regiochemical arrangement of halogens in 1-chloro-2,4-dibromo-3,6-difluorobenzene dictates its unique electronic environment and, consequently, its reactivity profile in subsequent synthetic transformations. Unlike simpler or differently substituted halobenzenes, the specific placement of the electron-withdrawing fluorine atoms relative to the heavier bromine and chlorine leaving groups creates a predictable and distinct chemoselectivity and site-specific activation for cross-coupling . Computational studies on dihalobenzenes demonstrate that the relative stability and properties of such isomers vary significantly; for instance, the meta isomer of difluorobenzene is ca. 16.6 kJ mol⁻¹ more stable than its ortho counterpart [1]. This principle extends to polyhalogenated systems, where an ad hoc substitution of a less-defined or alternate isomer would introduce uncontrolled reactivity, leading to different reaction outcomes, lower yields, and the formation of undesired byproducts [2]. Therefore, for processes requiring predictable, sequential functionalization, this specific compound is non-interchangeable with its regioisomers or simpler mono-/dihalogenated alternatives.

Quantitative Evidence for Selecting 1-Chloro-2,4-dibromo-3,6-difluorobenzene


Computational Stability and Isomeric Energy Differences in Polyhalogenated Benzene Scaffolds

The specific substitution pattern of the target compound imparts a distinct thermodynamic stability profile relative to its regioisomers. While direct experimental data for the penta-halogenated target compound is unavailable, a validated density functional theory (DFT) study on the underlying dihalobenzene systems provides class-level inference. The meta-arrangement of halogen substituents is generally more stable than ortho-substitution [1]. This suggests that the 1,3-dibromo-2,5-difluoro core of the target compound is inherently more stable than hypothetical ortho-difluoro alternatives, a critical factor for handling and storage stability during procurement and use.

DFT Calculations Thermochemistry Isomer Stability

Bond Dissociation Enthalpies (BDEs) and Site-Specific Reactivity of C-X Bonds

The differential reactivity of C-Br, C-Cl, and C-F bonds in this compound is fundamental to its utility as a multi-step synthetic building block. A systematic computational study of polyhalogenated benzenes provides a quantitative framework for understanding this hierarchy. The calculated bond dissociation enthalpies (BDEs) for C-F bonds are the highest, followed by C-Cl, and then C-Br bonds, indicating a clear order of lability [1]. This class-level inference directly supports the compound's known application in sequential cross-coupling reactions, where the more labile C-Br bonds can be functionalized first, followed by the C-Cl bond, while the C-F bonds remain largely inert under typical conditions.

Bond Dissociation Enthalpy Computational Chemistry Cross-Coupling

Predicted Physical Properties (Boiling Point and Density) for Procurement Specifications

For quality control and handling during procurement, the predicted physical properties of the target compound provide a verifiable baseline. While these are computational predictions and not direct experimental measurements, they are essential for comparison against received material. The predicted boiling point and density for 1-chloro-2,4-dibromo-3,6-difluorobenzene are as follows [1].

Physical Properties Boiling Point Density QC Specification

Regioselectivity in Cross-Coupling Enabled by Unique Halogen Array

The distinct arrangement of halogens in this compound enables a high degree of chemoselectivity that cannot be achieved with less specifically substituted analogs. While this is a class-level inference derived from the general reactivity of polyhaloarenes , it is the core differentiator. The presence of two different types of labile halogens (Br and Cl) in a defined meta-relationship to each other, and ortho/para to the fluorine atoms, creates a unique electronic landscape. This allows for the selective and sequential activation of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions, a feature not present in symmetrically substituted or randomly halogenated mixtures.

Cross-Coupling Regioselectivity Suzuki-Miyaura Sonogashira

Key Application Scenarios for 1-Chloro-2,4-dibromo-3,6-difluorobenzene in Research and Industry


Precursor for Sequential Cross-Coupling in Pharmaceutical Lead Optimization

The compound serves as an ideal scaffold for the rapid synthesis of diverse libraries of drug-like molecules. Its unique halogen array, with predictable bond dissociation enthalpies favoring initial C-Br activation [1], allows for the stepwise introduction of different aryl, alkyl, or heteroaryl groups at specific positions. This is critical in medicinal chemistry for exploring structure-activity relationships (SAR) around a polyfluorinated aromatic core, which is a common motif for modulating metabolic stability and binding affinity .

Synthesis of Advanced Agrochemical Intermediates Requiring Defined Regiochemistry

In the development of new crop protection agents, the precise placement of functional groups on an aromatic ring is often essential for biological activity. The defined regiochemistry of this compound enables the construction of complex, unsymmetrical biaryl or terphenyl systems [1]. This level of control is difficult to achieve with less-defined halogenated starting materials, making this compound a valuable procurement choice for agrochemical R&D groups focused on patentable new chemical entities.

Building Block for Specialty Materials with Tailored Electronic Properties

The electron-withdrawing fluorine atoms and the potential for extended conjugation through sequential cross-coupling make this compound a key starting material for organic electronics or liquid crystal precursors. The higher stability of its meta-fluorinated core, inferred from DFT studies on dihalobenzenes [1], suggests that materials derived from this isomer may exhibit enhanced thermal and chemical stability compared to those derived from less stable ortho-fluoro isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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